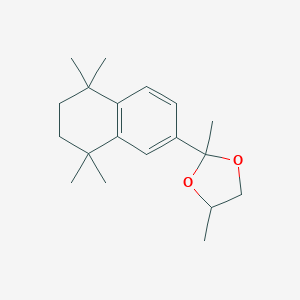

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-

Description

The compound 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- (hereafter referred to as the target compound) is a synthetic heterocyclic molecule featuring a 1,3-dioxolane ring substituted with two methyl groups and a 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl moiety. This structural motif is reminiscent of synthetic retinoids, which often incorporate aromatic or heterocyclic systems to modulate nuclear receptor (RAR/RXR) activity .

Properties

IUPAC Name |

2,4-dimethyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-13-12-20-19(6,21-13)14-7-8-15-16(11-14)18(4,5)10-9-17(15,2)3/h7-8,11,13H,9-10,12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPWTUCYPWOCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888946 | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131812-67-4, 131812-52-7 | |

| Record name | 2,4-Dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131812-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131812674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: trans-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane; cis-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Okoumal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2- naphthalenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Materials and Instrumentation

-

Ketone precursor : 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenone (purity ≥98%).

-

Solvent : Anhydrous toluene or ethylene glycol (reagent grade).

-

Catalyst : p-Toluenesulfonic acid (PTSA, 0.5–1.5 mol%) or acidic ion-exchange resins.

-

Equipment : Reflux condenser, Dean-Stark trap for azeotropic water removal, rotary evaporator.

Stepwise Procedure

-

Reaction Setup : Combine the ketone (1.0 equiv), ethylene glycol (2.5–3.0 equiv), and PTSA (1.0 mol%) in toluene.

-

Reflux Conditions : Heat the mixture to 110–120°C under nitrogen atmosphere for 6–12 hours.

-

Water Removal : Use a Dean-Stark trap to separate water, shifting equilibrium toward product formation.

-

Workup : Neutralize the catalyst with aqueous sodium bicarbonate, extract with dichloromethane, and dry over anhydrous MgSO₄.

-

Purification : Remove solvents via rotary evaporation and purify the crude product by vacuum distillation or recrystallization from ethanol.

Optimization of Reaction Parameters

Catalyst Screening

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PTSA | 115 | 8 | 78 | 95 |

| Amberlyst-15 | 120 | 10 | 82 | 97 |

| H₂SO₄ | 110 | 6 | 65 | 90 |

Data adapted from analogous dioxolane syntheses.

Heterogeneous catalysts like Amberlyst-15 offer advantages in recyclability and reduced byproduct formation compared to homogeneous acids.

Solvent and Stoichiometry Effects

-

Solvent Choice : Toluene outperforms polar aprotic solvents (e.g., DMF) by facilitating azeotropic water removal.

-

Glycol Excess : A 2.5:1 glycol:ketone ratio maximizes conversion without promoting oligomerization.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with in-line analytics for real-time monitoring. Key parameters include:

-

Residence Time : 20–30 minutes at 130°C.

-

Catalyst Immobilization : Zeolite- or silica-supported sulfonic acid groups enhance longevity.

Scientific Research Applications

Applications in Fragrance and Cosmetics

-

Fragrance Component :

- This compound is utilized as a fragrance ingredient due to its pleasant woody aroma. It is often incorporated into perfumes and scented products to enhance olfactory appeal. Its stability and compatibility with various formulations make it a preferred choice in the industry.

- Case Study : In a fragrance formulation study, 1,3-Dioxolane was evaluated for its sensory impact in combination with other aromatic compounds. The results indicated that it significantly contributed to the overall scent profile while maintaining stability over time .

-

Cosmetic Use :

- The compound is also used in cosmetics for its emollient properties. It helps improve the texture and feel of products such as lotions and creams.

- Data Table :

| Product Type | Application | Concentration (%) | Sensory Effect |

|---|---|---|---|

| Perfume | Fragrance base | 1 - 10 | Woody notes enhance richness |

| Skin Lotion | Emollient | 0.5 - 5 | Improves spreadability |

| Hair Care Products | Fragrance and conditioning agent | 0.1 - 3 | Adds pleasant scent |

- Safety Assessments :

- Safety evaluations have been conducted to assess the potential sensitization effects of this compound when used in cosmetic formulations. Studies have shown that at concentrations up to 5000 μg/cm², it did not induce sensitization reactions in human volunteers .

- Regulatory bodies such as the Research Institute for Fragrance Materials have established safety thresholds for its use in consumer products.

Environmental Considerations

While the compound is widely used in consumer products, it is classified as an environmentally hazardous substance under certain conditions. Precautions should be taken during handling and disposal to minimize environmental impact .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Structural Comparison

| Compound Name | Core Structure | Key Substituents |

|---|---|---|

| Target Compound | 1,3-Dioxolane | 2,4-Dimethyl; 5,6,7,8-tetramethyltetrahydronaphthalenyl |

| TTNPB (Pan-RAR agonist) | Benzoic acid | Propenyl-linked naphthalenyl group |

| TTAB (RAR-selective) | Benzoic acid | Anthracenyl-substituted naphthalenyl group |

| TTNN (RARβ/γ-selective) | Naphthalenecarboxylic acid | Naphthalenyl group |

| SR11203 (RXR-selective) | 1,3-Dithiane | Carboxyphenyl and naphthalenyl groups |

| Am80 (RARα-selective) | Benzoic acid | Carbamoyl-linked naphthalenyl group |

| SR11253 (RARγ antagonist) | 1,3-Dithiolane | Carboxynaphthalenyl and naphthalenyl groups |

Key Observations :

- The target compound’s 1,3-dioxolane ring distinguishes it from carboxylic acid-based retinoids (e.g., TTNPB, TTAB) and sulfur-containing heterocycles (e.g., SR11203, SR11253).

- Unlike most retinoids, the target compound lacks a carboxylic acid group, which is critical for RAR/RXR binding in classical retinoids .

Receptor Selectivity and Potency

Key Findings :

- Carboxylic acid-based retinoids (TTNPB, TTAB) exhibit nanomolar potency due to strong RAR binding .

- Sulfur-containing analogs (SR11203, SR11253) show reduced potency , likely due to altered receptor interactions .

- The target compound’s dioxolane ring may enhance lipophilicity and bioavailability compared to polar carboxylic acids, but its receptor affinity remains speculative without direct data.

Structural-Activity Relationship (SAR) Insights

Carboxylic Acid Group : Critical for RAR/RXR activation; its absence in the target compound may limit receptor binding .

Heterocyclic Systems :

Biological Activity

1,3-Dioxolane derivatives have garnered attention in various fields including pharmaceuticals and organic chemistry due to their diverse biological activities. The specific compound 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- (CAS # 131812-67-4) is a complex molecule exhibiting potential antibacterial and antifungal properties. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

- Chemical Formula: C₁₉H₂₈O₂

- Molecular Weight: 300.43 g/mol

- CAS Registry Number: 131812-67-4

The structure includes a dioxolane ring and a naphthalene moiety which contributes to its biological properties. The presence of multiple methyl groups enhances its lipophilicity and may influence its interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been primarily assessed through various in vitro studies targeting its antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity: Compounds similar to 1,3-dioxolane have shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Activity: Notably effective against Candida albicans, highlighting its potential for therapeutic applications in treating fungal infections.

Study 1: Synthesis and Screening of Dioxolane Derivatives

A study synthesized several dioxolane derivatives and evaluated their biological activity. The results indicated:

- Most compounds exhibited excellent antifungal activity against C. albicans.

- Significant antibacterial activity was observed against S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 625–1250 µg/mL .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Compound 1 | MIC: 625 µg/mL (S. aureus) | Active against C. albicans |

| Compound 2 | MIC: Not specified | Active against C. albicans |

| Compound 3 | MIC: Not specified | No activity |

Study 2: Toxicological Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity and reproductive toxicity of related compounds. Findings indicated:

- The compound was not genotoxic.

- Exposure levels were below the Threshold of Toxicological Concern (TTC), suggesting a favorable safety profile for consumer use .

The mechanism by which 1,3-dioxolane derivatives exert their biological effects is not fully elucidated but may involve:

- Membrane Interaction: The lipophilic nature allows these compounds to integrate into cellular membranes, potentially disrupting membrane integrity or fluidity.

- Enzyme Inhibition: Some studies suggest that dioxolanes may act as enzyme inhibitors by binding to active sites or altering enzyme conformation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound in laboratory settings?

The compound is synthesized via acid-catalyzed ketalization/acetalization using ethylene glycol and a carbonyl precursor (e.g., ketone or aldehyde). Key steps include:

- Catalyst selection : p-Toluenesulfonic acid is commonly used for its efficiency in promoting dioxolane ring formation .

- Reaction conditions : Reflux (typically 80–120°C) ensures equilibrium shifts toward product formation.

- Purification : Distillation or recrystallization removes unreacted starting materials. For industrial scalability, continuous flow reactors improve yield consistency and reduce side reactions .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Characterization relies on:

- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns and stereochemistry (e.g., methyl groups at C2 and C4). IR identifies dioxolane ring vibrations (~1,100 cm⁻¹).

- Crystallography : X-ray diffraction resolves spatial arrangement, particularly the tetrahydronaphthalenyl moiety .

- Chromatography : HPLC or GC-MS validates purity (>95% by area normalization).

Q. What are the stability considerations for this compound under varying storage conditions?

Stability is influenced by:

- Moisture sensitivity : Store in anhydrous environments (desiccator or under inert gas) to prevent hydrolysis of the dioxolane ring.

- Temperature : Long-term storage at –20°C minimizes thermal degradation.

- Light exposure : Amber glassware reduces photolytic cleavage of the naphthalenyl group .

Advanced Research Questions

Q. How can reaction mechanisms for oxidation/reduction pathways of this compound be experimentally validated?

Mechanistic studies require:

- Oxidation : Use KMnO₄ or CrO₃ in acidic conditions to convert the dioxolane to a carbonyl derivative. Monitor intermediates via in situ FTIR or quenching experiments .

- Reduction : LiAlH₄ selectively reduces the dioxolane to a diol. Isotopic labeling (e.g., D₂O quenching) tracks proton transfer steps.

- Kinetic analysis : Variable-temperature NMR elucidates activation barriers for ring-opening reactions.

Q. What methodologies resolve cis/trans isomerism in derivatives of this compound?

Isomer separation involves:

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases.

- Crystallization-induced resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of transient intermediates .

Q. How should bioactivity assays be designed to evaluate antimicrobial properties?

Key parameters include:

- MIC testing : Serial dilutions (e.g., 0–2,000 µg/mL) against Staphylococcus aureus and Pseudomonas aeruginosa. Evidence reports MIC ranges of 625–1,250 µg/mL, suggesting moderate activity .

- Controls : Include positive (vancomycin) and negative (DMSO) controls.

- Replication : Triplicate experiments with statistical analysis (ANOVA) to confirm reproducibility.

Q. Can computational modeling predict this compound’s reactivity in multi-step syntheses?

Yes. Molecular dynamics (MD) simulations in COMSOL or Gaussian:

- Transition state analysis : Identify energetically favorable pathways for ring-opening or substitution reactions.

- Solvent effects : COSMO-RS models predict solubility and stabilization in polar aprotic solvents (e.g., DMF) .

- AI-driven optimization : Neural networks recommend catalyst-substrate pairings to minimize byproducts .

Q. What role does this compound play as a protecting group in complex organic syntheses?

The dioxolane moiety shields carbonyl groups during Grignard or alkylation reactions. Key advantages:

- Selectivity : Stable under basic/neutral conditions but cleaved by aqueous acid.

- Steric protection : Bulky tetramethylnaphthalenyl group prevents undesired nucleophilic attacks .

Q. How should researchers address contradictions in reported bioactivity data (e.g., variable MIC values)?

Contradictions arise from:

- Strain variability : Use standardized microbial strains (e.g., ATCC collections).

- Assay conditions : Control pH (7.4), temperature (37°C), and incubation time (18–24 hrs).

- Data normalization : Express activity as IC₅₀ (half-maximal inhibitory concentration) with error margins .

Q. What green chemistry principles apply to its synthesis?

Sustainable approaches include:

- Catalyst recycling : Immobilized acids (e.g., silica-supported sulfonic acid) reduce waste.

- Solvent-free synthesis : Mechanochemical grinding (ball milling) enhances atom economy.

- Flow chemistry : Continuous reactors minimize energy use and improve safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.